

2,4-Dichloro-3-nitropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-3-nitropyridine

Cat. No.: B057353

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4-dichloro-3-nitropyridine**, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, molecular structure, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

2,4-Dichloro-3-nitropyridine is a versatile heterocyclic compound.^[1] Its reactivity is enhanced by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, making it an essential building block in organic synthesis.^{[1][2]}

Molecular Structure:

- IUPAC Name: **2,4-dichloro-3-nitropyridine**^[3]
- Molecular Formula: C₅H₂Cl₂N₂O₂^{[1][4][5][6]}
- Canonical SMILES: C1=CN=C(C(=C1Cl)N(=O)=O)Cl^[4]

The structural details are summarized in the table below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	5975-12-2	[1] [4] [5] [6] [7]
Molecular Weight	192.99 g/mol	[1] [4] [5]
PubChem CID	10535773	[1] [3]
MDL Number	MFCD09261088	[1] [4]

| EC Number | 688-499-7 |[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to yellow solid	[1]
Melting Point	61.5-62 °C	[8]
Boiling Point	285.7 ± 35.0 °C at 760 mmHg	[6] [8]
Density	1.6 ± 0.1 g/cm³	[6]

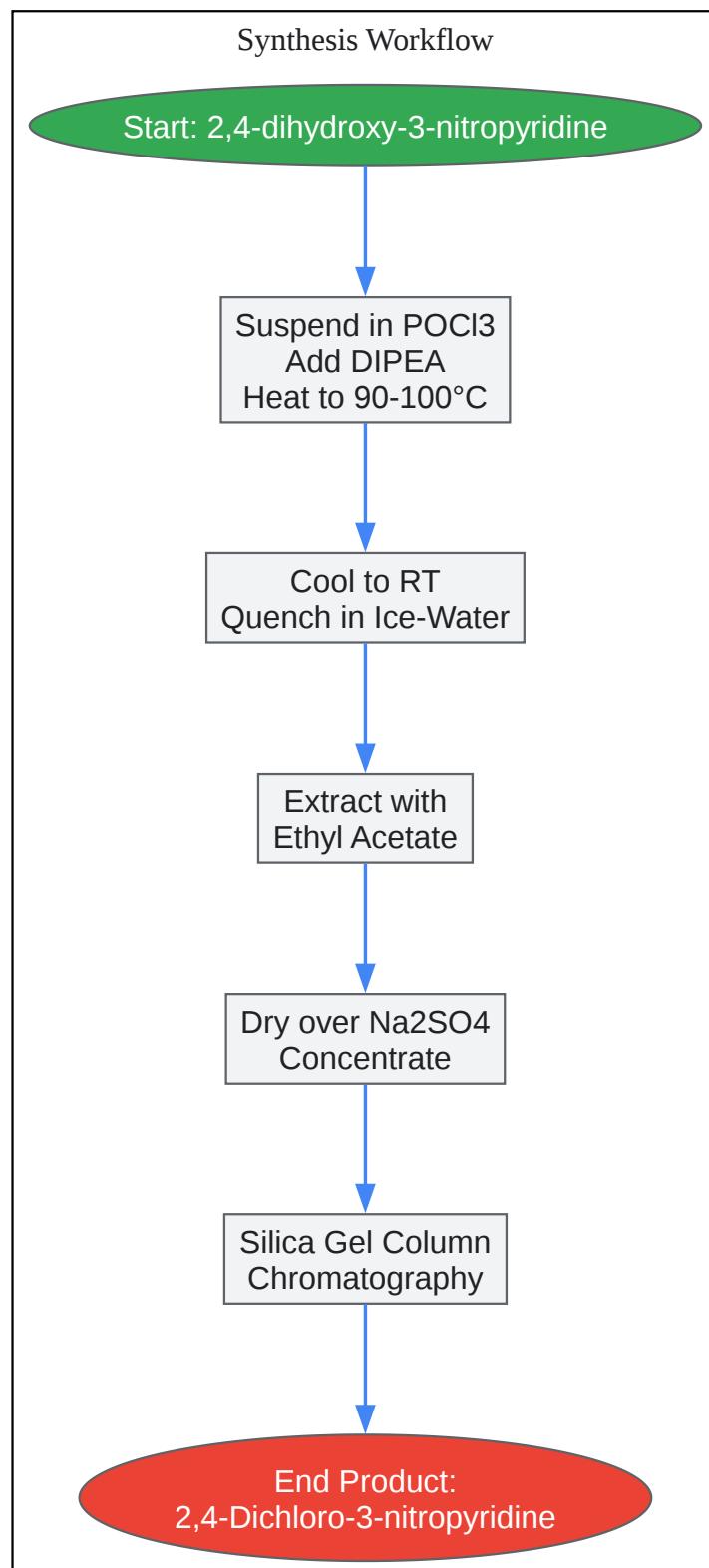
| Purity | ≥97% to ≥99% (HPLC) |[\[1\]](#)[\[4\]](#) |

Table 3: Computational Chemistry Data

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	56.03	[4]
LogP	2.2966	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]

| Rotatable Bonds | 1 |[\[4\]](#) |

Synthesis and Experimental Protocols


The primary synthesis route for **2,4-dichloro-3-nitropyridine** involves the chlorination of a dihydroxynitropyridine precursor.

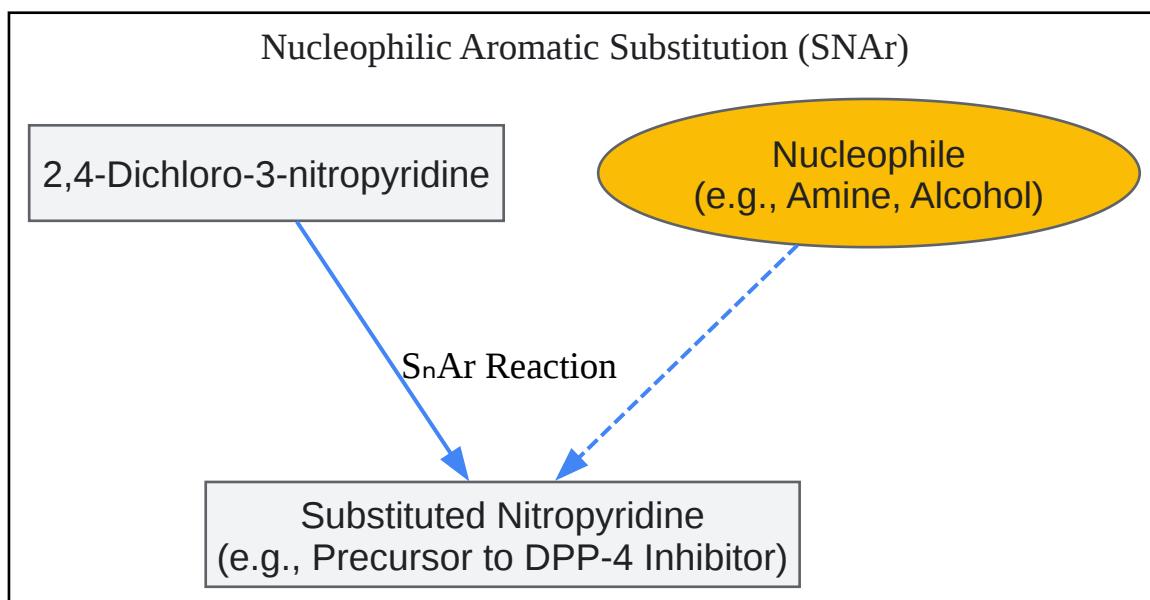
Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine

This procedure details the conversion of 2,4-dihydroxy-3-nitropyridine to the target compound using phosphorus oxychloride (POCl_3) and a base like diisopropylethylamine (DIPEA).

- Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl_3).[\[7\]](#)[\[9\]](#)
- Addition of Base: Add diisopropylethylamine (DIPEA) to the suspension over a period of 1 hour.[\[9\]](#) The reaction is exothermic and the temperature should be controlled by the rate of addition.[\[9\]](#)
- Heating: Heat the reaction mixture to approximately 90-100°C and maintain for several hours (e.g., 4-20 hours) until the reaction is complete, which can be monitored by HPLC.[\[7\]](#)[\[9\]](#)
- Quenching: After completion, cool the mixture to room temperature and carefully pour it into a vigorously stirred ice-water mixture to quench the reaction.[\[7\]](#)[\[9\]](#) A solid product will precipitate.[\[9\]](#)
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (e.g., 3 x 150 mL).[\[7\]](#)

- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[7]
- Purification: The crude product can be further purified by silica gel column chromatography using an eluent such as 50% ethyl acetate/hexane to yield **2,4-dichloro-3-nitropyridine** as a colorless or off-white crystalline solid.[7][9]

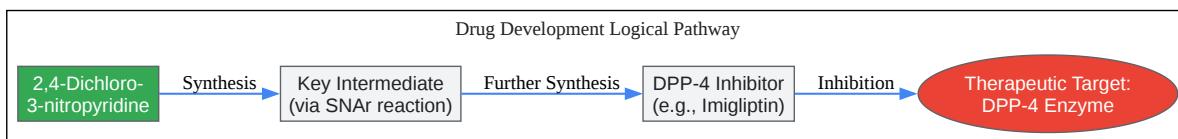
[Click to download full resolution via product page](#)


Caption: General experimental workflow for the synthesis of **2,4-dichloro-3-nitropyridine**.

Chemical Reactivity and Applications

2,4-Dichloro-3-nitropyridine is a key intermediate due to its susceptibility to nucleophilic aromatic substitution (S_NAr) reactions. The electron-withdrawing nitro group activates the chlorine atoms, particularly at the C4 position (para to the nitro group), making it a prime site for nucleophilic attack.[\[10\]](#)

This reactivity is leveraged in the synthesis of a wide range of more complex molecules.[\[1\]](#)


- Pharmaceutical Development: It is a crucial reactant in the synthesis of various pharmaceuticals.[\[1\]](#) A notable example is its use in the discovery of Imigliptin, a selective dipeptidyl peptidase IV (DPP-4) inhibitor for treating type 2 diabetes.[\[7\]\[8\]](#) It has also been used to synthesize quinoline derivatives with potential applications in treating autoimmune diseases or cancer.[\[7\]](#)
- Agrochemical Chemistry: The compound serves as an important intermediate in the production of herbicides and insecticides.[\[1\]](#)
- Biological Activity: **2,4-Dichloro-3-nitropyridine** has been shown to inhibit the influenza virus in vitro and can act as an inhibitor of tumor necrosis factor-alpha (TNF α) production.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a precursor in synthesis via Nucleophilic Aromatic Substitution.

The compound's role as a building block for advanced therapeutics like DPP-4 inhibitors highlights its importance in modern drug discovery pipelines. The synthesis pathway allows for the strategic introduction of various functional groups to modulate the biological activity of the final molecule.

[Click to download full resolution via product page](#)

Caption: Logical pathway from building block to therapeutic agent.

Safety and Handling

According to its Safety Data Sheet (SDS), **2,4-dichloro-3-nitropyridine** is classified as an irritant.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
- Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13]
- First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. [11] Remove contact lenses if present and easy to do, and continue rinsing.[11]
- First Aid (Skin): If on skin, wash with plenty of soap and water.[13][14][15]
- Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[1][12] Keep the container tightly closed.[13] Recommended storage temperatures range from 0-8°C to room temperature.[1][4]

Disposal should be carried out by a licensed professional waste disposal service, potentially via a chemical incinerator.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 2,4-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 10535773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,4-Dichloro-3-nitropyridine | CAS#:5975-12-2 | Chemsoc [chemsoc.com]
- 7. 2,4-Dichloro-3-nitropyridine | 5975-12-2 [chemicalbook.com]
- 8. 2,4-Dichloro-3-nitropyridine [chembk.com]
- 9. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. 5975-12-2|2,4-Dichloro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. 2,4-Dichloro-3-nitropyridine | 5975-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [2,4-Dichloro-3-nitropyridine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057353#2-4-dichloro-3-nitropyridine-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com